molecular formula C11H7Cl2NO B1369026 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde CAS No. 938138-94-4

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

Cat. No.: B1369026
CAS No.: 938138-94-4
M. Wt: 240.08 g/mol
InChI Key: LQGCPWAESLYAKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde is a halogenated heterocyclic compound with the molecular formula C₁₁H₇Cl₂NO and a molecular weight of 240.09 g/mol It is characterized by the presence of two chlorine atoms, a methyl group, and an aldehyde group attached to a quinoline ring structure

Preparation Methods

The synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde typically involves the chlorination of 8-methylquinoline followed by formylation. One common synthetic route includes the following steps :

    Chlorination: 8-methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.

    Formylation: The resulting 2,6-dichloro-8-methylquinoline is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3 position, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde undergoes various chemical reactions, including :

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 2,6-dichloro-8-methylquinoline-3-carboxylic acid, 2,6-dichloro-8-methylquinoline-3-methanol, and various substituted quinoline derivatives.

Scientific Research Applications

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.

    Biology: It serves as a precursor for the synthesis of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific bioactive derivative being studied .

Comparison with Similar Compounds

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde can be compared with other similar compounds, such as :

    2,5-Dichloro-8-methylquinoline-3-carboxaldehyde: Similar structure but with chlorine atoms at the 2 and 5 positions.

    2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde: Contains an additional methyl group at the 6 position.

    2,6-Dichloro-8-methylquinoline-3-carbonitrile: Contains a nitrile group instead of an aldehyde group.

    2-Chloro-6-ethylquinoline-3-carboxaldehyde: Contains an ethyl group at the 6 position.

    6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: Contains an ester group instead of an aldehyde group.

Properties

IUPAC Name

2,6-dichloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCPWAESLYAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588939
Record name 2,6-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938138-94-4
Record name 2,6-Dichloro-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 938138-94-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
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Reactant of Route 5
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Reactant of Route 6
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

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